An In-depth Technical Guide to 2,5-Dianilinoterephthalic Acid (CAS 10109-95-2)
An In-depth Technical Guide to 2,5-Dianilinoterephthalic Acid (CAS 10109-95-2)
This guide provides a comprehensive technical overview of 2,5-dianilinoterephthalic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis protocols, and significant applications, grounding all claims in authoritative references.
Executive Summary
2,5-Dianilinoterephthalic acid, identified by CAS number 10109-95-2, is an organic compound featuring a terephthalic acid backbone substituted with two aniline groups.[1][2] This structure imparts notable thermal stability and the capacity for extensive hydrogen bonding, influencing its physical and chemical behavior.[1] Primarily recognized as a crucial precursor in the synthesis of high-performance quinacridone pigments, its utility extends to the development of advanced polymers and metal-organic frameworks (MOFs).[3][4] This guide will explore the fundamental characteristics, synthesis pathways, and established applications of this versatile molecule.
Physicochemical and Structural Properties
The inherent properties of 2,5-dianilinoterephthalic acid are dictated by its molecular architecture, which combines aromatic rings, carboxylic acid functionalities, and secondary amine linkages.
Structural and Molecular Data
The molecule consists of a central 1,4-benzenedicarboxylic acid unit with phenylamino groups at the 2 and 5 positions.[1] This arrangement results in a chemically robust and thermally stable compound.[1]
Table 1: Core Properties of 2,5-Dianilinoterephthalic Acid
| Property | Value | Source(s) |
| CAS Number | 10109-95-2 | [1][2][5][6] |
| Molecular Formula | C₂₀H₁₆N₂O₄ | [1][2][5][6] |
| Molecular Weight | 348.35 g/mol | [1][6][7] |
| IUPAC Name | 2,5-dianilinoterephthalic acid | [2][7] |
| Synonyms | 2,5-Bis(phenylamino)terephthalic acid, 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | [1][2][5] |
| Appearance | Solid | [1] |
| InChI Key | ZJQZWNLKRBUEKX-UHFFFAOYSA-N | [1][7] |
| SMILES | C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | [1][7] |
Solubility and Crystal Structure
2,5-Dianilinoterephthalic acid is generally soluble in organic solvents, though its solubility in aqueous solutions is limited.[1] The presence of both hydrogen bond donors (carboxylic acid, amine N-H) and acceptors (carbonyl oxygen, amine nitrogen) facilitates the formation of complex, layered crystal structures.[1] Studies on its alkali and alkaline-earth metal salts have revealed layered compounds where bilayers of the dianion are separated by layers of hydrated metal cations.[8] This structural feature is of interest for developing novel 2-D host lattices for applications such as p-type rechargeable organic batteries.[8]
Figure 1: Chemical Structure of 2,5-Dianilinoterephthalic Acid.
Synthesis and Manufacturing
The synthesis of 2,5-dianilinoterephthalic acid is a well-established process, critical for its industrial applications. The primary routes involve either the condensation of succinylsuccinates or the nucleophilic substitution of dinitroterephthalic acid.
Synthesis from Succinylsuccinates
A prevalent industrial method begins with the condensation of a dialkyl succinylsuccinate, such as dimethyl succinylsuccinate (DMSS), with two equivalents of aniline.[9] This multi-step process can be summarized as follows:
-
Condensation: DMSS reacts with aniline to form a diethyl 2,5-dianilino-3,6-dihydroterephthalate intermediate.[4]
-
Oxidation: The dihydroterephthalate intermediate is then aromatized to yield diethyl 2,5-dianilinoterephthalate.[4]
-
Hydrolysis: The final step involves the hydrolysis of the ester groups to the corresponding carboxylic acids, yielding the target compound.[4]
Innovations in this process have focused on using environmentally benign solvents, such as alcohols, to improve yields and reduce the use of toxic solvents like biphenyl and diphenyl oxide mixtures.[4]
Synthesis from 2,5-Dinitroterephthalic Acid
An alternative pathway involves the nucleophilic aromatic substitution (SNAr) reaction of 2,5-dinitroterephthalic acid with aniline.[10] The two strongly electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack by aniline. The aniline displaces both nitro groups to form 2,5-dianilinoterephthalic acid.[10] This reaction is typically performed at elevated temperatures and under pressure in an inert atmosphere to prevent unwanted oxidation.[10]
Figure 2: General Synthesis Workflow from Succinylsuccinate.
Representative Laboratory Protocol
The following protocol outlines a general procedure for the synthesis of 2,5-dianilinoterephthalic acid based on the oxidation-hydrolysis of a dihydroterephthalate precursor.
Protocol: Synthesis via Oxidation and Hydrolysis
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend the 2,5-diarylamino-3,6-dihydroterephthalic acid ester in an alcoholic-aqueous alkaline solution (e.g., ethanol/water with NaOH).
-
Catalyst Addition: Introduce an oxygen-transferring agent to facilitate the oxidation.
-
Oxidation: Heat the mixture to reflux while bubbling air or oxygen through the solution.[11] Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
-
Hydrolysis & Isolation: Upon completion of the oxidation, continue heating to ensure complete hydrolysis of the ester groups. The sodium salt of the product may precipitate.
-
Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2,5-dianilinoterephthalic acid.
-
Purification: Filter the crude product, wash thoroughly with water to remove inorganic salts, and then with an organic solvent (e.g., ethanol) to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum at an elevated temperature.
Causality Note: The use of an alcoholic-aqueous alkaline medium is crucial as it facilitates both the oxidation and the simultaneous saponification (hydrolysis) of the ester groups in a one-pot process, improving process efficiency.[11] The oxidation step is the aromatization of the central ring, which is the key transformation to achieve the terephthalate structure.[4]
Key Applications
The primary value of 2,5-dianilinoterephthalic acid lies in its role as a key intermediate for high-value chemical products.
Quinacridone Pigments
The most significant application of 2,5-dianilinoterephthalic acid is as a direct precursor to quinacridone pigments.[3][4] These pigments are renowned for their exceptional lightfastness, thermal stability, and vibrant red and violet hues. The synthesis involves a ring-closure reaction of 2,5-dianilinoterephthalic acid, typically promoted by heating in the presence of a dehydrating agent like polyphosphoric acid.[12][13] This cyclization forms the stable, polycyclic aromatic quinacridone structure.
High-Performance Polymers and Materials
The rigid structure and reactive carboxylic acid groups of 2,5-dianilinoterephthalic acid make it a valuable monomer for the production of high-performance polymers.[1] It can undergo condensation reactions to form polyamides and polyesters with enhanced thermal stability.[1] While less common than its use in pigments, its derivatives are explored for creating advanced materials. For instance, the related compound 2,5-diaminoterephthalic acid is used to synthesize ladder-type polyamides.[14]
Metal-Organic Frameworks (MOFs)
The terephthalate backbone is a common linker in the synthesis of MOFs. While 2,5-dianilinoterephthalic acid itself is less frequently cited for this purpose than its amino or hydroxy analogs (like 2,5-diamino- or 2,5-dihydroxyterephthalic acid), its structural motif is highly relevant.[3][15][16] The functionalization of the terephthalate linker with aniline groups can be used to tune the properties of the resulting MOF, such as its porosity, catalytic activity, or sensing capabilities.
Safety and Handling
Based on available safety data, 2,5-dianilinoterephthalic acid is not classified under GHS hazard criteria according to a significant number of reports.[7] However, as with all chemical reagents, appropriate safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Fire Safety: The material is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[17] Fine dust dispersed in the air may pose a dust explosion hazard.[18]
It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2,5-Dianilinoterephthalic acid (CAS 10109-95-2) is a cornerstone intermediate in the pigments industry and a molecule of growing interest in materials science. Its robust chemical structure, well-defined synthesis routes, and reactive functional groups ensure its continued relevance. This guide has provided a detailed technical foundation for professionals, highlighting the causality behind its synthesis and the breadth of its applications. Further research into its use in functional polymers and MOFs may yet unlock new and valuable applications for this versatile compound.
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Carl ROTH. Safety Data Sheet: ≥95 %. [https://www.carlroth.com/medias/SDB-2XK1-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ5OTF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0OTg5NTg4Nzgu cGRmfGUzYzE1ZWY5N2U5Y2M1ZWM2Y2M3YmYxZGY3ZjYxZGY4YjM3YjQ2NTE5YjU5M2U5MjM4M2I3ZGY3ZWI0ZWE2ZDA]([Link] cGRmfGUzYzE1ZWY5N2U5Y2M1ZWM2Y2M3YmYxZGY3ZjYxZGY4YjM3YjQ2NTE5YjU5M2U5MjM4M2I3ZGY3ZWI0ZWE2ZDA)
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